Cas no 2229325-70-4 (lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate)

Lithium(1+) ion 8-bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate is a specialized heterocyclic compound featuring a triazolopyridine core functionalized with a bromo substituent and a carboxylate group. The lithium counterion enhances solubility in polar aprotic solvents, facilitating its use in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research as a versatile intermediate for constructing complex nitrogen-containing scaffolds. The bromo group offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylate moiety allows for derivatization or coordination chemistry. Its stable crystalline form ensures consistent handling and storage, making it suitable for precision synthesis.
lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate structure
2229325-70-4 structure
商品名:lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate
CAS番号:2229325-70-4
MF:C7H3BrLiN3O2
メガワット:247.962620019913
CID:5154963
PubChem ID:137964329

lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
    • Lithium;8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
    • AT29735
    • LITHIUM 8-BROMO-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3-CARBOXYLATE
    • lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate
    • インチ: 1S/C7H4BrN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1
    • InChIKey: FDNCOTDYRFZECR-UHFFFAOYSA-M
    • ほほえんだ: BrC1=CC=CN2C(C(=O)[O-])=NN=C21.[Li+]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • トポロジー分子極性表面積: 70.3

lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1721842-5.0g
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%
5g
$2360.0 2023-05-25
Enamine
EN300-1721842-0.1g
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%
0.1g
$282.0 2023-09-20
Enamine
EN300-1721842-10.0g
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%
10g
$3500.0 2023-05-25
Chemenu
CM425724-250mg
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%+
250mg
$397 2024-07-18
Chemenu
CM425724-500mg
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%+
500mg
$696 2024-07-18
1PlusChem
1P01FJ4A-250mg
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%
250mg
$444.00 2023-12-18
Aaron
AR01FJCM-500mg
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%
500mg
$420.00 2025-02-11
Aaron
AR01FJCM-10g
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%
10g
$4051.00 2023-12-14
1PlusChem
1P01FJ4A-1g
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%
1g
$832.00 2023-12-18
Aaron
AR01FJCM-100mg
lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
2229325-70-4 95%
100mg
$413.00 2025-04-01

lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylate 関連文献

lithium(1+) ion 8-bromo-1,2,4triazolo4,3-apyridine-3-carboxylateに関する追加情報

Comprehensive Analysis of Lithium(1+) Ion 8-Bromo-1,2,4-Triazolo[4,3-a]Pyridine-3-Carboxylate (CAS No. 2229325-70-4)

The compound lithium(1+) ion 8-bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate (CAS No. 2229325-70-4) has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals and materials science. This heterocyclic organic compound belongs to the triazolopyridine family, a class of nitrogen-containing bicyclic structures known for their versatility in drug design and catalysis. The presence of both a bromine substituent and a lithium carboxylate group makes this molecule particularly interesting for researchers exploring novel synthetic pathways and bioactive molecules.

In the context of current scientific trends, lithium(1+) ion 8-bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate aligns with several hot topics in chemistry and biotechnology. First, the growing interest in lithium-ion coordination complexes for battery technologies and medicinal chemistry makes this compound relevant to energy storage research. Second, the 8-bromo substitution pattern on the triazolopyridine core offers opportunities for further functionalization through cross-coupling reactions, a subject frequently searched in organic synthesis databases. Third, the compound's potential as a pharmacophore building block connects to the pharmaceutical industry's demand for novel heterocyclic scaffolds in drug discovery programs.

The structural features of CAS 2229325-70-4 deserve special attention. The triazolopyridine core combines the electronic properties of both triazole and pyridine rings, creating a π-deficient system that can participate in various intermolecular interactions. The bromine atom at the 8-position serves as an excellent handle for further derivatization via modern transition metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Meanwhile, the lithium carboxylate moiety introduces ionic character to the molecule, influencing its solubility profile and potential for forming supramolecular assemblies.

From a synthetic chemistry perspective, researchers frequently search for information about triazolopyridine derivatives and their metal complexes. The preparation of lithium(1+) ion 8-bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate typically involves multi-step procedures starting from appropriately substituted pyridine precursors. Key steps often include cyclization to form the triazole ring, bromination at the 8-position, and finally salt formation with lithium hydroxide. These synthetic routes are of particular interest to medicinal chemists developing structure-activity relationship studies around similar heterocyclic systems.

In material science applications, the combination of a π-conjugated triazolopyridine system with an ionic lithium carboxylate group suggests potential utility in organic electronic devices. The compound's electronic properties might be tunable through modification of either the bromine substituent or the counterion, making it a candidate for exploration in organic semiconductors or light-emitting materials. This aligns with current research trends toward developing new organic materials for flexible electronics and energy conversion devices.

The stability and handling characteristics of CAS 2229325-70-4 are frequently queried in scientific databases. While the lithium salt form generally offers improved stability compared to free carboxylic acids, proper storage conditions (typically anhydrous environments at controlled temperatures) are recommended to maintain compound integrity. The bromine substituent makes the compound relatively heavy (high molecular weight), which can influence its crystallization behavior and purification methods - a practical consideration often searched by process chemists.

Analytical characterization of lithium(1+) ion 8-bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate typically involves a combination of techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the molecular structure and purity. Mass spectrometry confirms the molecular weight, while X-ray crystallography (when suitable crystals can be obtained) offers definitive proof of molecular geometry and lithium coordination mode. These analytical approaches represent common search terms among researchers working with similar organolithium compounds.

In biological contexts, while not a drug substance itself, the triazolopyridine scaffold of this compound appears in numerous pharmacologically active molecules. Researchers investigating structure-activity relationships often search for information about how modifications at the 3-position (where the carboxylate group resides) and 8-position (bromine substitution) affect biological activity. This makes CAS 2229325-70-4 a potentially valuable intermediate for preparing analogs in drug discovery programs targeting various therapeutic areas.

From a regulatory standpoint, proper documentation of lithium(1+) ion 8-bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate is essential for research and development purposes. Material Safety Data Sheets (MSDS) should be consulted for handling procedures, though the compound doesn't fall under special regulatory categories. Researchers often search for information about similar compounds' stability, compatibility, and decomposition products - knowledge that helps in designing safe experimental protocols.

The future research directions for CAS 2229325-70-4 may include exploration of its coordination chemistry with transition metals, given the potential bidentate binding capability of the carboxylate and triazolopyridine nitrogen atoms. Additionally, the bromine substituent offers opportunities for creating molecular libraries via cross-coupling chemistry - a topic of perpetual interest in medicinal chemistry circles. As synthetic methodologies advance, particularly in late-stage functionalization techniques, this compound may serve as a versatile building block for more complex architectures.

In summary, lithium(1+) ion 8-bromo-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate represents an interesting case study in modern heterocyclic chemistry. Its structural features combine elements that appeal to researchers across multiple disciplines, from synthetic organic chemistry to materials science. The compound's CAS number 2229325-70-4 serves as a unique identifier that connects various research threads in scientific literature and patent databases. As interest in functionalized nitrogen heterocycles continues to grow, this molecule and its derivatives will likely remain subjects of active investigation and frequent search queries in chemical information systems.

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